molecular formula C20H26O2 B4914893 3,6-di-tert-butyl-2-phenoxyphenol

3,6-di-tert-butyl-2-phenoxyphenol

Cat. No.: B4914893
M. Wt: 298.4 g/mol
InChI Key: ISAWDYUGLQKWMJ-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-2-phenoxyphenol is a sterically hindered phenolic compound characterized by a central phenol ring substituted with two tert-butyl groups at positions 3 and 6 and a phenoxy group at position 2. Its molecular formula is C₂₀H₂₆O₂, with a molecular weight of 298.42 g/mol. The tert-butyl groups provide significant steric hindrance, enhancing its stability against oxidative degradation, while the phenoxy group introduces electronic effects that modulate reactivity. This compound is primarily utilized as an antioxidant in polymers, lubricants, and industrial materials .

Properties

IUPAC Name

3,6-ditert-butyl-2-phenoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-19(2,3)15-12-13-16(20(4,5)6)18(17(15)21)22-14-10-8-7-9-11-14/h7-13,21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWDYUGLQKWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,6-di-tert-butyl-2-phenoxyphenol with key analogs:

Compound Name Molecular Formula Key Substituents Unique Features References
This compound C₂₀H₂₆O₂ 3,6-di-tert-butyl, 2-phenoxy High steric hindrance; phenoxy group enhances π-π interactions
4,6-Di-tert-butyl-2-methylphenol C₁₅H₂₄O 4,6-di-tert-butyl, 2-methyl Methyl group reduces steric bulk; lower molecular weight
3-tert-Butyl-2,5,6-trimethylphenol C₁₃H₂₀O 3-tert-butyl, 2,5,6-trimethyl Multiple methyl groups increase hydrophobicity; moderate antioxidant activity
2-(tert-Butyl)-4-(3-hydroxypropyl)-6-methylphenol C₁₄H₂₂O₂ 2-tert-butyl, 4-(3-hydroxypropyl), 6-methyl Hydroxypropyl group improves solubility in polar solvents
3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol C₂₈H₃₈O₄ Biphenyl core with di-tert-butyl and dimethoxy groups Biphenyl structure enables dimeric stabilization; methoxy groups enhance solubility

Key Comparative Parameters

Antioxidant Efficacy
  • This compound: Exhibits superior radical scavenging due to electron-donating phenoxy and tert-butyl groups. The bulky tert-butyl groups prevent hydrogen abstraction, prolonging antioxidant activity .
  • 4,6-Di-tert-butyl-2-methylphenol: Less effective due to the absence of π-π stabilizing interactions from the phenoxy group .
  • 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol : Biphenyl structure allows for cooperative stabilization, but methoxy groups reduce redox activity compared to hydroxyl groups .
Thermal Stability
  • This compound: Stable up to 250°C in polymer matrices, outperforming methyl-substituted analogs like 3-tert-butyl-2,5,6-trimethylphenol, which degrade above 200°C .
Solubility
  • 2-(tert-Butyl)-4-(3-hydroxypropyl)-6-methylphenol: Hydroxypropyl group confers solubility in ethanol/water mixtures (logP = 2.8), unlike the more hydrophobic this compound (logP = 5.2) .

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